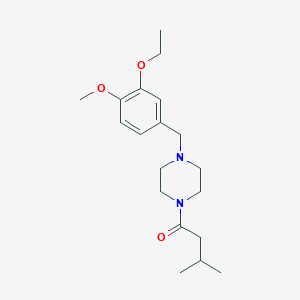
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as EMBP, is a piperazine derivative that has been studied for its potential use in scientific research. EMBP has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to interact with dopamine receptors in the brain, specifically the D2 receptor subtype. It has been shown to modulate the release of dopamine, which is a neurotransmitter involved in various physiological processes, including movement, motivation, and reward. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to increase the release of dopamine in certain brain regions, which may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have various biochemical and physiological effects, including an increase in the release of dopamine in certain brain regions, as mentioned previously. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has also been found to increase the activity of certain enzymes involved in the synthesis and metabolism of dopamine. Additionally, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models, which may have implications for the treatment of various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has several advantages as a research tool, including its unique mechanism of action and its potential use in the treatment of various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have some toxicity in animal models, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is the potential use of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. Additionally, further research is needed to better understand the mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its effects on dopamine receptors and other neurotransmitters. Finally, more studies are needed to investigate the long-term effects of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its potential toxicity in humans.
Métodos De Síntesis
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 3-methylbutanoyl chloride in the presence of triethylamine to form the intermediate 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperidine. This intermediate is then treated with hydrochloric acid to form the final product, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine.
Aplicaciones Científicas De Investigación
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential use as a research tool in various fields, including neuroscience and pharmacology. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have a unique mechanism of action that makes it a promising candidate for further research. It has been shown to interact with dopamine receptors and modulate the release of dopamine in the brain, which may have implications for the treatment of various neurological disorders.
Propiedades
Nombre del producto |
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine |
|---|---|
Fórmula molecular |
C19H30N2O3 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C19H30N2O3/c1-5-24-18-13-16(6-7-17(18)23-4)14-20-8-10-21(11-9-20)19(22)12-15(2)3/h6-7,13,15H,5,8-12,14H2,1-4H3 |
Clave InChI |
IBWQKZMBZKRWIN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC(C)C)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)



![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)